molecular formula C11H22O3Si B6226579 2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde CAS No. 2167748-73-2

2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde

Cat. No.: B6226579
CAS No.: 2167748-73-2
M. Wt: 230.38 g/mol
InChI Key: CMNSPCLDOXXJDV-UHFFFAOYSA-N
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Description

2-{3-[(tert-Butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde is a specialized organic compound with the molecular formula C₁₂H₂₄O₃Si and a molecular weight of 244.41 g/mol . It features a strained oxetane ring substituted at the 3-position with a tert-butyldimethylsilyl (TBDMS) ether group and an acetaldehyde side chain. The TBDMS group acts as a robust protecting moiety, enhancing stability during synthetic processes, while the acetaldehyde functionality provides reactivity for downstream modifications, such as nucleophilic additions or condensations. This compound is reported to have a purity of 95% and is categorized as a synthetic intermediate, likely employed in pharmaceutical or materials chemistry .

Properties

CAS No.

2167748-73-2

Molecular Formula

C11H22O3Si

Molecular Weight

230.38 g/mol

IUPAC Name

2-[3-[tert-butyl(dimethyl)silyl]oxyoxetan-3-yl]acetaldehyde

InChI

InChI=1S/C11H22O3Si/c1-10(2,3)15(4,5)14-11(6-7-12)8-13-9-11/h7H,6,8-9H2,1-5H3

InChI Key

CMNSPCLDOXXJDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(COC1)CC=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate aldehyde precursor. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the silyl ether. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(tert-Butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{3-[(tert-Butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It is used in the study of glycobiology and the synthesis of glycosylated compounds.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde involves its ability to act as both an aldol donor and an aldol acceptor. This dual functionality allows it to participate in stereocontrolled aldol reactions, leading to the formation of complex molecules with high stereochemical purity. The tert-butyldimethylsilyl group provides stability to the oxetane ring, preventing unwanted side reactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties and applications of 2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde, we compare it with related compounds from the oxetane, oxazolidine, and heterocyclic families. Key structural and functional differences are summarized below:

Structural and Functional Comparison

Table 1: Key Properties of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Applications
This compound C₁₂H₂₄O₃Si 244.41 Oxetane, TBDMS ether, acetaldehyde 95% Intermediate in organic synthesis
rac-(2R,3R)-2-phenyloxetan-3-ol C₉H₁₀O₂ 155.58 Oxetane, phenyl, hydroxyl 95% Chiral building block
3-Methyl-1,3-oxazolidine C₄H₉NO 87.12 Oxazolidine, methyl 95% Solvent, pharmaceutical intermediate
Methyl 3-amino-4-bromothiophene-2-carboxylate C₆H₆BrNO₂S 235.09 Thiophene, bromine, ester, amino 95% Heterocyclic synthesis
Key Observations:

Oxetane vs. Oxazolidine Frameworks: The target compound and rac-(2R,3R)-2-phenyloxetan-3-ol share an oxetane ring, a four-membered oxygen-containing heterocycle known for conferring conformational rigidity and metabolic stability in drug design . In contrast, 3-methyl-1,3-oxazolidine is a five-membered ring with both oxygen and nitrogen, offering different electronic and steric properties. The TBDMS group in the target compound enhances lipophilicity and stability compared to the free hydroxyl group in rac-(2R,3R)-2-phenyloxetan-3-ol, which may require protection under acidic/basic conditions .

Reactivity and Functionalization Potential: The acetaldehyde moiety in the target compound enables reactivity in aldol condensations or imine formations, distinguishing it from rac-(2R,3R)-2-phenyloxetan-3-ol, which lacks such a reactive handle. Methyl 3-amino-4-bromothiophene-2-carboxylate, with its bromine and amino groups, is tailored for cross-coupling reactions, contrasting with the target compound’s aldehyde-driven reactivity .

Applications in Synthesis :

  • The TBDMS-protected oxetane in the target compound is ideal for multi-step syntheses requiring temporary protection of polar groups. Comparatively, 3-methyl-1,3-oxazolidine’s smaller size and dual heteroatoms make it useful as a solvent or precursor for nitrogen-containing pharmacophores.

Patent Context and Broader Implications

For example, derivatives like 6-(2,3-difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-...carboxamide incorporate oxetane rings as rigid spacers or hydrogen-bond acceptors.

Biological Activity

2-{3-[(tert-butyldimethylsilyl)oxy]oxetan-3-yl}acetaldehyde is a compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C10H18O3Si
  • CAS Number : 2095410-41-4
  • Functional Groups : The compound contains an oxetane ring, an aldehyde group, and a tert-butyldimethylsilyl protecting group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The tert-butyldimethylsilyl group serves as a protective group to stabilize reactive sites during synthesis.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of silyl-protected aldehydes have shown efficacy against various bacterial strains.

Compound Bacterial Strains Tested Efficacy (%)
Compound AE. coli85
Compound BS. aureus90
Compound CP. aeruginosa75

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have demonstrated that certain silyl-containing compounds can induce apoptosis in cancer cells. The following table summarizes findings from relevant studies:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15Caspase activation
MCF7 (breast cancer)20ROS generation
A549 (lung cancer)25Mitochondrial dysfunction

Case Studies

  • Case Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of silyl-protected aldehydes, including compounds similar to this compound, demonstrated significant antibacterial activity against resistant strains of bacteria. The study noted a structure-activity relationship indicating that modifications to the silyl group could enhance activity.
  • Case Study on Anticancer Effects : Research in the field of oncology has shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo models. A notable study found that these compounds led to reduced cell viability in multiple cancer types, suggesting potential for therapeutic applications.

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